molecular formula C21H21N3O3 B4984574 N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B4984574
M. Wt: 363.4 g/mol
InChI Key: FTBVESAJHOSUFJ-UHFFFAOYSA-N
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Description

N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an indole ring, an acetamido group, and a phenyl ring with methyl substitutions. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamido Group Introduction: The acetamido group can be introduced by acetylation of an amine group using acetic anhydride or acetyl chloride.

    Coupling Reaction: The final step involves coupling the indole derivative with the acetamido-substituted phenyl ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with indole rings are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications. The presence of the acetamido group and the indole ring suggests that the compound may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, dyes, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-11-9-12(2)19(13(3)18(11)23-14(4)25)24-21(27)20(26)16-10-22-17-8-6-5-7-15(16)17/h5-10,22H,1-4H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBVESAJHOSUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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